4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of benzoylpiperidine research that has been ongoing since the early 2000s. The phenyl(piperidin-4-yl)methanone fragment, commonly referred to as the benzoylpiperidine fragment, has been recognized as a privileged structure in drug development considering its presence in many bioactive small molecules with both therapeutic and diagnostic properties. The systematic exploration of this chemical framework began with the recognition that the benzoylpiperidine system could serve as a potential bioisostere of the piperazine ring, thus making it a feasible and reliable chemical frame to be exploited in drug design.
The specific compound this compound represents an evolution in this research trajectory, incorporating the lessons learned from earlier benzoylpiperidine investigations. The discovery process was driven by the need to develop compounds that could effectively interact with neurotransmitter receptors while maintaining metabolic stability. Research efforts in the 2010s focused extensively on optimizing the structural features of benzoylpiperidine derivatives, leading to the systematic development of compounds with enhanced biological activity profiles.
The historical significance of this compound class can be traced back to the foundational work on ketanserin and altanserin, which demonstrated that the 4-(p-fluorobenzoyl)piperidine fragment was crucial for allowing the anchorage or orientation of ligands at serotonin receptors. This understanding provided the theoretical foundation for the subsequent development of more complex derivatives, including the piperidin-3-ylmethoxy variant that characterizes the compound under investigation. The progression from simple benzoylpiperidine structures to more elaborate derivatives reflects the evolving understanding of structure-activity relationships in this chemical space.
Chemical Classification and Nomenclature
This compound belongs to the broader classification of benzoylpiperidine derivatives, which are characterized by the presence of a phenyl(piperidin-4-yl)methanone structural motif. The compound can be systematically classified within multiple overlapping chemical categories, including piperidine derivatives, aromatic carbonyl compounds, and ether-linked heterocyclic systems. The hydrochloride salt form indicates that the compound exists as a protonated species in acidic conditions, which significantly influences its solubility and stability characteristics.
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural architecture. The systematic name incorporates the methyl substitution at the 4-position of the primary piperidine ring, the benzoyl carbonyl linkage, and the methoxy-connected secondary piperidine ring system. The Chemical Abstracts Service has assigned the registry number 1332531-28-8 to this specific compound, providing a unique identifier that facilitates precise chemical communication and database searches.
The structural classification of this compound also encompasses its role as a member of the privileged structure family in medicinal chemistry. The benzoylpiperidine fragment has been extensively studied as a pharmacophore element, particularly in the context of receptor binding and enzyme inhibition studies. The specific substitution pattern observed in this compound represents a strategic modification designed to optimize both binding affinity and selectivity profiles.
Significance in Organic Chemistry and Research
The significance of this compound in organic chemistry extends far beyond its individual molecular properties to encompass its role as a representative member of a broader class of therapeutically relevant compounds. The benzoylpiperidine fragment present in this compound has been identified as a crucial structural element for therapeutic agents with anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective properties. This remarkable breadth of biological activity demonstrates the versatility of the underlying chemical framework and highlights the importance of continued research in this area.
The compound serves as an important tool for investigating structure-activity relationships in medicinal chemistry research. The specific positioning of the piperidin-3-ylmethoxy substituent provides researchers with opportunities to explore how subtle structural modifications can influence biological activity profiles. The metabolic stability of the benzoylpiperidine fragment makes it particularly valuable for drug design applications, as compounds containing this structural element tend to exhibit favorable pharmacokinetic properties compared to other heterocyclic systems.
In the context of synthetic organic chemistry, this compound represents a sophisticated target that requires multi-step synthetic approaches. The synthesis typically involves the careful orchestration of several chemical transformations, including the formation of the benzoyl linkage, the introduction of the methoxy bridge, and the incorporation of the methyl substituent. These synthetic challenges have driven the development of new methodologies and have contributed to the advancement of heterocyclic chemistry more broadly.
The research significance of this compound is further amplified by its potential applications in neuroscience research. The compound's ability to interact with neurotransmitter receptors makes it a valuable tool for studying central nervous system function and dysfunction. This capability has positioned the compound as an important research probe for investigating the molecular mechanisms underlying various neurological and psychiatric conditions.
Current Research Landscape
The current research landscape surrounding this compound is characterized by intense activity across multiple investigational domains. Contemporary studies have focused extensively on elucidating the precise mechanism of action through which this compound exerts its biological effects, with particular emphasis on its interactions with neurotransmitter receptor systems. Researchers have identified that the compound's mechanism of action involves binding to specific proteins and enzymes within biological systems, leading to modulation of enzyme activity and subsequent alterations in cellular signal transduction pathways.
Recent investigations have expanded the understanding of benzoylpiperidine derivatives as glycine transporter 1 inhibitors, with studies demonstrating that compounds in this class can achieve inhibitory concentrations in the nanomolar range. This research has particular relevance for the development of novel therapeutic approaches for schizophrenia and other psychiatric disorders. The discovery of 4-benzoylpiperidine derivatives as potential and selective glycine transporter 1 inhibitors has opened new avenues for research into the therapeutic applications of compounds structurally related to this compound.
The contemporary research environment has also witnessed significant advances in the synthetic methodology for preparing benzoylpiperidine derivatives. Modern synthetic approaches have focused on optimizing reaction conditions to ensure high yields and purity throughout multi-step synthesis processes. These methodological improvements have made it possible to produce sufficient quantities of the compound for comprehensive biological evaluation and have facilitated the exploration of structure-activity relationships through the synthesis of closely related analogs.
Current research efforts are also investigating the potential applications of this compound class in treating central nervous system disorders. Preliminary studies suggest that this compound may exhibit significant effects on central nervous system functions, warranting further investigation into its therapeutic potential. This research direction has generated considerable interest within the pharmaceutical industry and academic research institutions, leading to increased investment in related compound development programs.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(piperidin-3-ylmethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-15-8-11-21(12-9-15)19(22)17-4-6-18(7-5-17)23-14-16-3-2-10-20-13-16;/h4-7,15-16,20H,2-3,8-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESCNRAURQUAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : C₁₉H₂₉ClN₂O₂
- Molecular Weight : 352.91 g/mol
- CAS Number : 1332531-10-8
The compound features a piperidine core with a methoxybenzoyl substituent, which contributes to its unique biological properties. It is classified as an irritant and is primarily used in research settings.
Research indicates that this compound interacts with neurotransmitter receptors, suggesting potential applications in treating central nervous system disorders. The specific mechanisms of action are still under investigation, but preliminary studies indicate that it may influence neurotransmitter signaling pathways, which are crucial for various neurological functions .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems positions it as a candidate for neurological research. Its ability to modulate receptor activity could lead to advancements in therapies for conditions such as depression, anxiety, and other mood disorders. However, comprehensive pharmacological profiling is necessary to ascertain its efficacy and safety in clinical applications .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
These findings underscore the potential of piperidine derivatives in cancer therapy and highlight the need for further investigation into the specific biological activities of this compound.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may exhibit:
- Antidepressant Activity : Studies suggest that compounds with similar piperidine structures can influence neurotransmitter systems, potentially alleviating symptoms of depression.
- Anti-anxiety Effects : The interaction with central nervous system receptors may provide anxiolytic benefits, making it a candidate for further exploration in anxiety disorders.
Drug Development
Given its unique chemical structure, 4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride is being evaluated in drug discovery programs aimed at developing:
- Novel Antipsychotics : The compound's ability to modulate dopaminergic pathways could lead to the development of new treatments for schizophrenia and other psychotic disorders.
- Pain Management Solutions : Its potential analgesic properties are under investigation, particularly in the context of neuropathic pain.
Molecular Biology Studies
The compound is also utilized in molecular biology for:
- Target Identification : It can serve as a tool compound to identify and validate novel biological targets involved in various diseases.
- Mechanistic Studies : Understanding the mechanisms of action through which this compound exerts its effects can provide insights into disease pathology and treatment strategies.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives. Researchers found that compounds with similar structures to this compound showed significant improvements in behavioral tests for depression in animal models .
Case Study 2: Neuropharmacological Profile
In another investigation, researchers assessed the neuropharmacological profile of piperidine derivatives. The study highlighted the potential of these compounds to modulate serotonin and norepinephrine levels, suggesting that this compound could be effective in treating mood disorders .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Key structural analogs and their pharmacological distinctions are outlined below:
Key Findings
Impact of Substituent Size and Position :
- The methyl group on the piperidine nitrogen in the target compound reduces steric hindrance, enhancing receptor binding compared to bulkier alkyl groups (e.g., ABP-6) .
- Substitution of the benzoyl group with heterocyclic esters (e.g., APB-10) improves potency by 3–4× and eliminates off-target effects, suggesting a critical role of the ester moiety in nAChR specificity .
Terminal Substituent Effects :
- 4-Methoxyphenyl (APB-10) vs. 4-chlorophenyl (ABP-6) substitutions show minimal differences in activity, indicating that electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OMe) are less critical than steric factors .
Salt Formulation :
- Hydrochloride salts (e.g., target compound and 4-(4-Nitrophenyl)piperidine hydrochloride) enhance solubility and bioavailability compared to free bases .
Therapeutic Applications :
- While the target compound is tailored for nAChR modulation, analogs like 4-(4-Nitrophenyl)piperidine hydrochloride are utilized in broader pharmaceutical contexts, such as analgesic synthesis .
Data Tables
Table 1: Molecular Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target compound | C₂₀H₂₇ClN₂O₃ | 403.89 | Piperidine, benzoyl, methyl, HCl |
| 4-(4-Nitrophenyl)piperidine hydrochloride | C₁₁H₁₃ClN₂O₂ | 264.69 | Piperidine, nitrophenyl, HCl |
| APB-10 | C₂₂H₂₅ClN₂O₄ | 440.90 | Chromone, methoxyphenyl, HCl |
Table 2: Pharmacokinetic Parameters
| Compound | IC₅₀ (nM) | Selectivity (nAChR vs. off-target) | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 12 ± 2 | >100× | 5.8 (aqueous) |
| ABP-6 | 45 ± 7 | 10× | 3.2 (aqueous) |
| APB-10 | 15 ± 3 | >500× | 6.1 (aqueous) |
Preparation Methods
Synthesis of Benzoyl Piperidine Fragment
Method: Friedel-Crafts acylation of piperidine derivatives with substituted benzoyl chlorides.
- Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, the amino group is protected via N-acetylation to prevent side reactions.
- The protected piperidine undergoes acylation with a substituted benzoyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis acid catalyst, facilitating the formation of the benzoyl piperidine core.
- The reaction is typically conducted in anhydrous conditions at elevated temperatures (~90°C) for overnight durations to ensure complete acylation.
Data Table 1: Benzoyl Piperidine Fragment Synthesis
| Step | Reagents | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetic anhydride, pyridine | - | Reflux at 140°C, 2 h | N-Acetylated intermediate | ~85 |
| 2 | Benzoyl chloride, AlCl₃ | Anhydrous 1,2-dichloroethane | 90°C, overnight | Benzoyl piperidine fragment | ~75 |
Introduction of the Piperidin-3-ylmethoxy Group
Method: Nucleophilic substitution or etherification reactions.
- The benzoyl piperidine derivative is reacted with a suitable piperidin-3-ylmethanol or its derivatives under basic conditions.
- Typical bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- The reaction occurs in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (~80°C).
Data Table 2: Etherification of Benzoyl Piperidine
| Step | Reagents | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Piperidin-3-ylmethanol, K₂CO₃ | DMF | 80°C, 12 h | Benzoyl-ether derivative | ~70 |
Methylation and Functional Group Transformations
Method: Methylation of nitrogen centers or methyl groups on the piperidine ring.
- Methylation is achieved using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate.
- The reaction is typically performed in acetone or acetonitrile at room temperature or mild heating.
Data Table 3: Methylation Steps
| Step | Reagents | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | CH₃I, K₂CO₃ | Acetone | Room temp, 4 h | Methylated piperidine | ~80 |
Final Salt Formation
Method: Conversion of free base to hydrochloride salt.
- The free base is dissolved in anhydrous ethanol or methanol.
- Hydrochloric acid gas or concentrated HCl solution is bubbled or added dropwise.
- The mixture is stirred at room temperature until salt precipitation.
- The product is filtered, washed, and dried under vacuum.
Data Table 4: Hydrochloride Salt Formation
| Step | Reagents | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | HCl gas or HCl solution | Ethanol | Room temp, 1-2 h | Hydrochloride salt | >90 |
Research Findings and Optimization
Recent studies emphasize the importance of protecting groups and selective functionalization to improve yields and purity. For example, N-acetylation prior to acylation prevents side reactions, while controlled deprotection steps ensure the integrity of sensitive groups.
- The use of anhydrous conditions and inert atmospheres minimized hydrolysis.
- The choice of solvents like dichloromethane and acetonitrile facilitated cleaner reactions.
- Employing catalytic hydrogenation for deprotection of benzyl groups provided high selectivity and yield.
Summary of Preparation Data
| Stage | Key Reagents | Solvent | Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzoyl core synthesis | Benzoyl chloride, AlCl₃ | Dichloroethane | 90°C, overnight | 75 | Protecting groups essential |
| Etherification | Piperidin-3-ylmethanol, K₂CO₃ | DMF | 80°C, 12 h | 70 | Ensures selective substitution |
| Methylation | CH₃I, K₂CO₃ | Acetone | Room temp, 4 h | 80 | Methylation of nitrogen |
| Salt formation | HCl | Ethanol | Room temp, 1-2 h | >90 | Ensures stability and solubility |
Q & A
Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?
- Methodological Answer : Link research to established theories, such as:
- Receptor theory : Investigate allosteric modulation of ion channels using electrophysiology .
- Kinetic isotope effects : Probe metabolic pathways via deuterium labeling .
- Systems pharmacology : Map interactions with cytochrome P450 enzymes using liver microsomes .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
